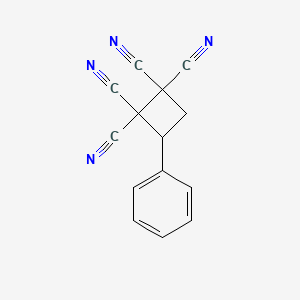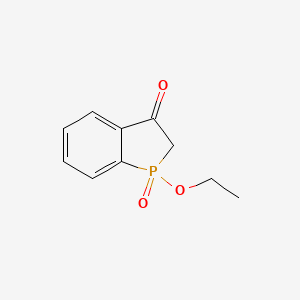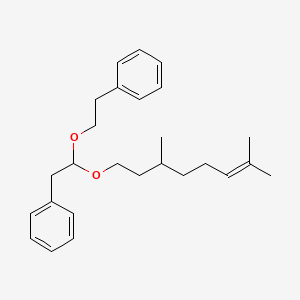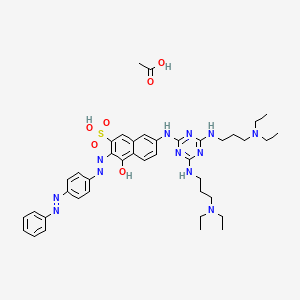![molecular formula C40H26BaN4O8S2 B14463610 barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate CAS No. 73612-37-0](/img/structure/B14463610.png)
barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate involves the diazotization of 2-hydroxy naphthaldehyde followed by coupling with naphthalene-2-sulfonic acid. The reaction typically occurs under acidic conditions with the presence of sodium nitrite and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential antimicrobial and cytotoxic properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics
Mécanisme D'action
The compound exerts its effects primarily through its azo bond, which can undergo cleavage under certain conditions, releasing reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The hydroxyl and sulfonate groups also play a role in the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium (E)-2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulphonate: Another lithol red pigment with similar properties but different metal ion.
Ammonium (E)-2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulphonate: Similar structure but with ammonium ion instead of barium.
Uniqueness
Barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is unique due to the presence of the barium ion, which imparts specific properties such as increased stability and distinct coloration compared to its sodium and ammonium counterparts .
Propriétés
Numéro CAS |
73612-37-0 |
|---|---|
Formule moléculaire |
C40H26BaN4O8S2 |
Poids moléculaire |
892.1 g/mol |
Nom IUPAC |
barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/2C20H14N2O4S.Ba/c2*23-19-10-7-13-3-1-2-4-18(13)20(19)22-21-16-8-5-15-12-17(27(24,25)26)9-6-14(15)11-16;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 |
Clé InChI |
SDGBQSGXKCTLOD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


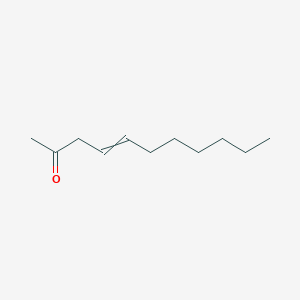

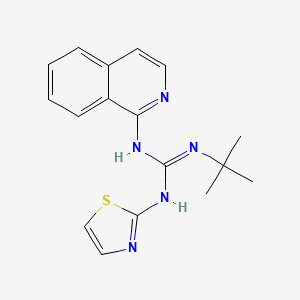
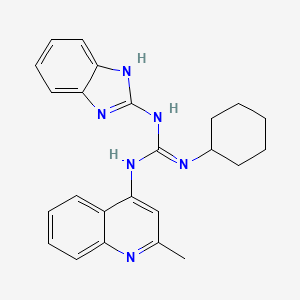
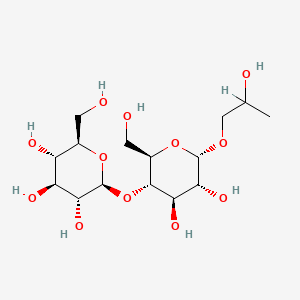


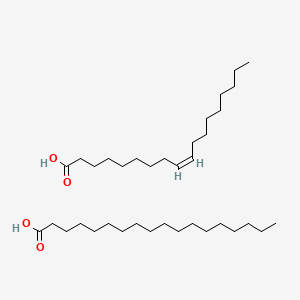

![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
